molecular formula C19H12ClF3N4O4S B11472033 N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B11472033
M. Wt: 484.8 g/mol
InChI Key: UDSCHJRNQONBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a thiophene ring, and various functional groups such as chlorobenzyl, hydroxy, and trifluoromethyl

Preparation Methods

The synthesis of N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the thiophene ring and other functional groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the hydroxy and trifluoromethyl groups allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-[1-(2-chlorobenzyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds containing the thiophene ring, which exhibit various biological and chemical properties.

    Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with a similar core structure, known for their diverse biological activities.

    Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group, which are often used in medicinal chemistry and drug development. The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H12ClF3N4O4S

Molecular Weight

484.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12ClF3N4O4S/c20-10-5-2-1-4-9(10)8-27-13-12(15(29)25-17(27)31)18(16(30)24-13,19(21,22)23)26-14(28)11-6-3-7-32-11/h1-7H,8H2,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

UDSCHJRNQONBLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CS4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.